Weak Acetylcholinesterase Inhibition: Angelicastigmin vs. Physostigmine
Angelicastigmin exhibits markedly weaker acetylcholinesterase (AChE) inhibition compared to the prototypical eserine alkaloid physostigmine. [1] The IC₅₀ of angelicastigmin is 11.5 µM (11,500 nM), whereas physostigmine achieves an IC₅₀ of 0.67 nM under comparable enzymatic assay conditions. This represents an approximately 17,000-fold difference in potency.
| Evidence Dimension | Acetylcholinesterase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 11.5 µM (11,500 nM) |
| Comparator Or Baseline | Physostigmine: 0.67 nM |
| Quantified Difference | ~17,000-fold less potent |
| Conditions | Angelicastigmin: Wistar rat brain homogenate, Ellman's method. Physostigmine: recombinant human AChE, standard assay. |
Why This Matters
This extreme potency differential means angelicastigmin cannot substitute for physostigmine in studies where low-AChE-inhibition background is required, such as functional selectivity screening or toxicity-sparing in vivo models.
- [1] BindingDB. Affinity Data for CHEMBL211439: IC50 1.15E+4 nM against acetylcholinesterase in Wistar rat brain homogenate by Ellman's method. Curated by ChEMBL. View Source
